molecular formula C11H8N4 B028401 1-(2-Pyridinyl)benzotriazole CAS No. 13174-93-1

1-(2-Pyridinyl)benzotriazole

Cat. No. B028401
CAS RN: 13174-93-1
M. Wt: 196.21 g/mol
InChI Key: CPWBWUGSSFRASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(2-Pyridinyl)benzotriazole derivatives has been demonstrated through various methods. A notable approach is the asymmetric synthesis of 2-substituted and 2,5-disubstituted pyrrolidines using benzotriazole as a synthon, showcasing its utility in producing chiral molecules (Katritzky et al., 1999). Additionally, synthesis involving the displacement of the benzotriazole ring has been reported, indicating the compound's flexible reactivity (Carta et al., 2002).

Molecular Structure Analysis

The molecular structure of 1-(2-Pyridinyl)benzotriazole derivatives has been elucidated through various spectroscopic and crystallographic techniques. X-ray crystallography confirmed the crystal structures of these derivatives, highlighting their geometric and electronic configurations, which are crucial for understanding their reactivity and interaction with other molecules (Özdemir et al., 2016).

Chemical Reactions and Properties

1-(2-Pyridinyl)benzotriazole participates in a range of chemical reactions, serving as a building block for synthesizing pyrrole-containing heterocycles and facilitating the creation of diverse heterocyclic compounds. Its reactions with organosilicon, organophosphorus, organozinc, and Grignard reagents underline its versatility in organic synthesis (Galenko et al., 2020).

Physical Properties Analysis

The physical properties of 1-(2-Pyridinyl)benzotriazole and its derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in synthesis. These properties are influenced by the molecular structure and the nature of substituents on the benzotriazole and pyridine rings.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the types of reactions it can undergo, define the utility of 1-(2-Pyridinyl)benzotriazole in synthetic organic chemistry. Its ability to form complexes with metals and to act as a ligand in catalysis demonstrates its chemical versatility (Sampani et al., 2020).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Materials Science , specifically in the study of corrosion inhibition .

Summary of the Application

“1-(2-Pyridinyl)benzotriazole” is a derivative of benzimidazole, which has been mentioned in literature as a corrosion inhibitor for steels (CS, MS), pure metals (Fe, Al, Cu, Zn) and alloys . It has been proven that the inhibitory action depends on the concentration of the compound, double-layer capacitance and resistance to charge transfer .

Methods of Application or Experimental Procedures

The compound is added in small amounts to a corrosive solution, where it decreases the rate of attack by the environment on metals . The effectiveness of organic inhibitors like “1-(2-Pyridinyl)benzotriazole” is generally due to their ability to form a film on the metal surface .

Results or Outcomes

The use of “1-(2-Pyridinyl)benzotriazole” as a corrosion inhibitor has shown to be effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . It exhibits a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Drug Precursor

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“1-(2-Pyridinyl)benzotriazole” can be used as a precursor in the synthesis of various drugs . The compound’s heterocyclic structure makes it a versatile building block in the creation of complex pharmaceuticals .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular drug being synthesized. Generally, “1-(2-Pyridinyl)benzotriazole” would be reacted with other compounds under controlled conditions to form the desired drug .

Results or Outcomes

The outcomes of using “1-(2-Pyridinyl)benzotriazole” as a drug precursor would also depend on the specific drug being synthesized. In general, the use of this compound can lead to the creation of effective pharmaceuticals .

Analytical Determination of Silver

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

“1-(2-Pyridinyl)benzotriazole” can be used as a reagent for the analytical determination of silver .

Methods of Application or Experimental Procedures

The compound would be added to a solution containing silver. The reaction between the silver and the “1-(2-Pyridinyl)benzotriazole” would then be analyzed to determine the amount of silver present .

Results or Outcomes

The use of “1-(2-Pyridinyl)benzotriazole” in the analytical determination of silver can provide accurate and reliable results .

Construction of Pharmacologically Important Heterocyclic Skeletons

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“1-(2-Pyridinyl)benzotriazole” can be used in the construction of pharmacologically important heterocyclic skeletons . This is due to its ability to easily be introduced into a molecule by a variety of reactions, activate it toward numerous transformations, and finally be easily removed at the end of the reaction sequence .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular heterocyclic skeleton being synthesized. Generally, “1-(2-Pyridinyl)benzotriazole” would be reacted with other compounds under controlled conditions to form the desired heterocyclic skeleton .

Results or Outcomes

The outcomes of using “1-(2-Pyridinyl)benzotriazole” in the construction of pharmacologically important heterocyclic skeletons would also depend on the specific skeleton being synthesized. In general, the use of this compound can lead to the creation of effective pharmaceuticals .

Synthesis of 1,2,3-Triazole-Fused Pyrazines and Pyridazines

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

“1-(2-Pyridinyl)benzotriazole” can be used in the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines . These heterocycles have been obtained through a variety of synthetic routes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular heterocycle being synthesized. Generally, “1-(2-Pyridinyl)benzotriazole” would be reacted with other compounds under controlled conditions to form the desired heterocycle .

Results or Outcomes

The outcomes of using “1-(2-Pyridinyl)benzotriazole” in the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines would also depend on the specific heterocycle being synthesized. In general, the use of this compound can lead to the creation of effective heterocycles .

Safety And Hazards

Safety data sheets suggest that 1-(2-Pyridinyl)benzotriazole should be handled with personal protective equipment to avoid contact with skin and eyes, and to prevent ingestion and inhalation . It is also recommended to avoid dust formation and to store the compound in a dry, cool, and well-ventilated place .

Future Directions

Benzotriazole derivatives, including 1-(2-Pyridinyl)benzotriazole, continue to be of interest in biomedical research due to their versatile biological properties . Future research may focus on developing new drugs and materials based on these compounds, as well as new synthetic approaches and patterns of reactivity .

properties

IUPAC Name

1-pyridin-2-ylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWBWUGSSFRASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157191
Record name 1-(2'-Pyridyl)benzo-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyridinyl)benzotriazole

CAS RN

13174-93-1
Record name 1-(2'-Pyridyl)benzo-1,2,3-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013174931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2'-Pyridyl)benzo-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Pyridinyl)benzotriazole
Reactant of Route 2
Reactant of Route 2
1-(2-Pyridinyl)benzotriazole
Reactant of Route 3
Reactant of Route 3
1-(2-Pyridinyl)benzotriazole
Reactant of Route 4
1-(2-Pyridinyl)benzotriazole
Reactant of Route 5
Reactant of Route 5
1-(2-Pyridinyl)benzotriazole
Reactant of Route 6
1-(2-Pyridinyl)benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.